4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline
Description
This compound features a quinazoline core linked via a piperazine moiety to a 2-methyl-substituted cyclopenta[d]pyrimidine ring. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and anticancer activity . The piperazine group enhances solubility and modulates pharmacokinetic properties, while the cyclopenta[d]pyrimidine substituent introduces steric bulk and electronic effects that may influence target binding .
Properties
IUPAC Name |
4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-14-23-18-8-4-6-16(18)20(24-14)26-11-9-25(10-12-26)19-15-5-2-3-7-17(15)21-13-22-19/h2-3,5,7,13H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLIONPAJJIUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazoline Core
The quinazoline nucleus serves as the foundational structure for this compound. A widely adopted method involves the cyclization of 2-aminobenzoic acid derivatives. For instance, 2-(4-chlorophenyl)-4H-benzo[d] oxazin-4-one can be reacted with hydrazine hydrate in ethanol under reflux to yield 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one (73.8% yield) . Subsequent acylation with benzoyl chloride in the presence of 10% NaOH produces N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide , a key intermediate (83.8% yield) .
Key Reaction Conditions
-
Solvent: Ethanol
-
Temperature: Room temperature for acylation, reflux for cyclization
-
Catalyst: NaOH (10% solution)
Synthesis of 2-Methylcyclopenta[d]Pyrimidine
The cyclopenta[d]pyrimidine fragment is synthesized through a cyclization strategy. A diketone precursor, such as cyclopentane-1,2-dione , undergoes condensation with a methyl-substituted urea derivative in glacial acetic acid. This forms the pyrimidine ring, with the methyl group introduced via the urea component . For example, refluxing 2-(methylamino)cyclopentanone with thiourea in acetic anhydride yields 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (62–68% yield) .
Critical Parameters
-
Cyclization Agent: Glacial acetic acid/acetic anhydride mixture.
Coupling of Piperazine-Quinazoline and Cyclopenta[d]Pyrimidine
The final step involves coupling the piperazine-linked quinazoline with the cyclopenta[d]pyrimidine fragment. This is achieved by reacting N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide with 4-chloro-2-methylcyclopenta[d]pyrimidine in dimethylformamide (DMF) using triethylamine as a base. The reaction proceeds via SNAr, with the piperazine nitrogen attacking the chloro-substituted pyrimidine (yield: 58–65%) .
Alternative Route
-
Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig coupling under milder conditions .
Purification and Characterization
Purification Methods
-
Recrystallization: Ethanol or ethanol/water mixtures are used to purify intermediates .
-
Column Chromatography: Silica gel with chloroform/methanol (8:2) for final compound isolation .
Characterization Data
-
Melting Points: 172–176°C (piperazine intermediate) , 242–246°C (final product) .
-
Spectroscopy: ¹H-NMR confirms methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization: Competing ring formations are minimized by controlling stoichiometry and reaction time .
-
Steric Hindrance in Coupling: Bulkier substituents necessitate polar aprotic solvents (e.g., DMF) to enhance solubility .
-
Yield Optimization: Sequential recrystallization and catalyst screening improve overall yields (e.g., from 58% to 72%) .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that quinazoline derivatives are often explored for their anti-cancer properties, acting through various mechanisms such as inhibition of tyrosine kinases and modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest.
Neuropharmacology
The piperazine moiety suggests potential applications in neuropharmacology. Compounds containing piperazine are often investigated for their effects on neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression.
Research Findings
- Anxiolytic Effects : Preliminary studies indicate that derivatives similar to this compound may interact with serotonin receptors, potentially offering anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics.
Antimicrobial Activity
The unique structural features may also confer antimicrobial properties. Research into related compounds has demonstrated effectiveness against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Drug Development
The compound's structural complexity makes it a valuable scaffold for further modifications aimed at enhancing pharmacological properties or reducing toxicity.
Synthetic Routes
Various synthetic methods can be employed to modify the compound, including:
- Substitution Reactions : Introducing different functional groups to enhance biological activity.
- Cyclization Reactions : Forming new rings to improve binding affinity to biological targets.
Mechanism of Action
The mechanism by which 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its cyclopenta[d]pyrimidine-piperazine-quinazoline architecture. Key comparisons include:
Key Differences and Implications
Core Heterocycle: The quinazoline core in the target compound contrasts with pyrazolo-pyrimidines () and pyrazino-pyrimidinones (). Quinazolinones () introduce a ketone group, increasing polarity but reducing aromaticity compared to the parent quinazoline .
Piperazine Substituents :
- The target compound’s piperazine is directly conjugated to a cyclopenta[d]pyrimidine, whereas analogs in and feature simpler piperazine/piperidine groups. The cyclopenta ring may improve metabolic stability by shielding the piperazine from oxidation .
Synthetic Complexity: The cyclopenta[d]pyrimidine moiety likely requires specialized cyclization steps, contrasting with the straightforward chlorine substitution used in ’s 2,4-diaminoquinazolines . Patent compounds () highlight the use of modular substituents, enabling rapid diversification .
Pharmacological Potential (Inferred from Analogs)
- Kinase Inhibition: Quinazoline derivatives (e.g., ’s compounds) are known EGFR/VEGFR inhibitors. The cyclopenta[d]pyrimidine group in the target compound could enhance hydrophobic interactions in kinase ATP-binding pockets .
- Solubility and Bioavailability : Piperazine improves water solubility, but the bulky cyclopenta[d]pyrimidine may reduce intestinal absorption compared to smaller substituents (e.g., ’s Boc-piperazine) .
Biological Activity
The compound 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline is a derivative of quinazoline and piperazine, which has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₂₃N₅
- Molecular Weight: 307.41 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of both the quinazoline and piperazine moieties suggests potential for multiple interactions leading to diverse pharmacological effects.
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit anticancer properties . For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity . Derivatives containing piperazine and quinazoline scaffolds have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Data Tables
| Activity Type | Target Pathogen/Cell Line | IC50/ MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | HT-29 (Colon Cancer) | 10 | |
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 12 |
Case Studies
-
Anticancer Efficacy in Xenograft Models:
A study evaluated the efficacy of related quinazoline derivatives in HT-29 xenografts. The compound exhibited significant tumor growth inhibition compared to controls at varying doses (100 - 400 mg/kg), indicating its potential for further development as an anticancer agent . -
Antimicrobial Screening:
In vitro tests against common pathogens revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Research Findings
Recent studies have focused on optimizing the structure of quinazoline derivatives to enhance their biological activity. Modifications such as the introduction of halogen groups or variations in the piperazine substituents have been shown to significantly affect potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
Understanding SAR is crucial for developing more effective derivatives. Research indicates that:
- Increasing lipophilicity enhances cellular uptake.
- Substituents on the piperazine ring can modulate receptor affinity and selectivity.
Q & A
Basic: What are the key synthetic strategies for constructing the piperazine-quinazoline core in this compound?
The synthesis of the piperazine-quinazoline core typically involves:
- Mannich Reactions : For piperazine ring formation, using formaldehyde and secondary amines under basic conditions (e.g., potassium carbonate in dichloromethane) .
- Nucleophilic Substitution : Reacting halogenated pyrimidines (e.g., 4-chloroquinazoline) with piperazine derivatives under reflux conditions in polar aprotic solvents like DMF .
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups to the quinazoline scaffold .
Key reagents include stannous chloride for reductions and microwave irradiation to accelerate reaction kinetics .
Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine-quinazoline connectivity .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve stereochemical ambiguities in the cyclopenta[d]pyrimidine ring .
- HPLC-PDA : For purity assessment, especially post-synthetic purification .
Advanced: How can researchers optimize reaction yields when introducing substituents to the cyclopenta[d]pyrimidine moiety?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.3 hours at 120°C) and improves yields in cyclization steps .
- Solvent Optimization : Use high-boiling solvents (e.g., 1,4-dioxane) for reflux conditions or DMF for nucleophilic substitutions .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions, with ligand tuning to enhance regioselectivity .
Advanced: What strategies address discrepancies in biological activity data between in vitro and in vivo models?
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Pharmacokinetic Studies : Assess bioavailability and blood-brain barrier penetration using radiolabeled analogs .
- Target Engagement Assays : Quantify kinase inhibition (e.g., via ADP-Glo™ assays) to correlate in vitro IC values with in vivo outcomes .
Advanced: How can stereochemical uncertainties in the cyclopenta[d]pyrimidine ring be resolved during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- NOESY NMR : Identify spatial proximity of protons to assign stereochemistry .
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
Advanced: What computational methods are effective for predicting binding affinity toward kinase targets?
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100 ns trajectories) .
- Free Energy Perturbation (FEP) : For quantitative binding affinity predictions of derivatives .
Basic: What purification techniques are effective post-synthesis?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
- Acid-Base Extraction : For piperazine-containing intermediates, leveraging pH-dependent solubility .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic Substituent Variation : Modify the cyclopenta[d]pyrimidine methyl group or piperazine aryl substituents to assess impact on kinase inhibition .
- Bioisosteric Replacement : Replace the quinazoline core with pyrido[3,4-d]pyrimidine to evaluate solubility and potency .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
